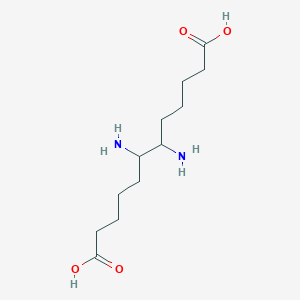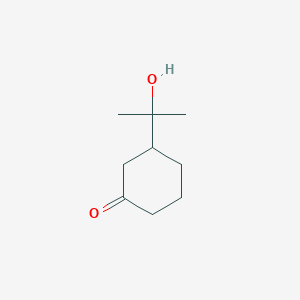![molecular formula C13H21ClN2O B14706976 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea CAS No. 15004-38-3](/img/structure/B14706976.png)
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a tricyclo[3.3.1.13,7]decane core, which is a rigid, cage-like structure, combined with a urea moiety and a chloroethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tricyclo[3.3.1.13,7]decane core, which can be derived from readily available precursors through a series of cyclization reactions.
Chloroethylation: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction, where a suitable chloroethylating agent reacts with the tricyclo[3.3.1.13,7]decane derivative.
Urea Formation: The final step involves the formation of the urea moiety by reacting the chloroethylated tricyclo[3.3.1.13,7]decane with an isocyanate or a related reagent under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents may lead to the formation of corresponding oxides or hydroxyl derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, owing to its unique structure and reactivity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or DNA, leading to alterations in cellular functions.
Pathways: It may induce cell cycle arrest, apoptosis, or other cellular responses through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexylurea: This compound has a simpler cyclohexyl core, making it less rigid and potentially less reactive.
1-(2-Chloroethyl)-3-adamantylurea: Featuring an adamantane core, this compound shares some structural similarities but differs in its steric and electronic properties.
The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
15004-38-3 |
|---|---|
Molekularformel |
C13H21ClN2O |
Molekulargewicht |
256.77 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H21ClN2O/c14-1-2-15-12(17)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H2,15,16,17) |
InChI-Schlüssel |
WUTONTJCPFWKLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


pentasilolane](/img/structure/B14706902.png)
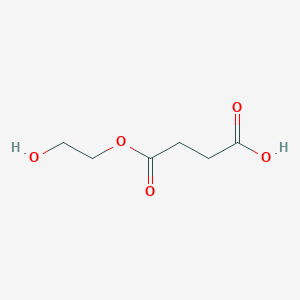
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

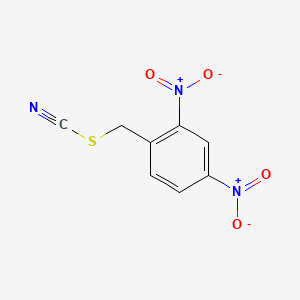

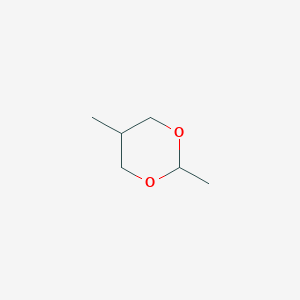
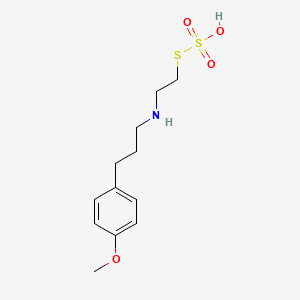
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
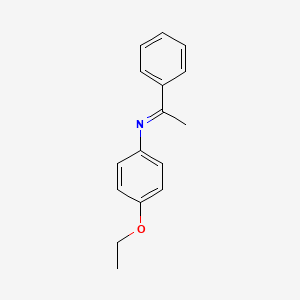
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
